N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a structurally complex acetamide derivative featuring three key moieties:
A 1,3-benzodioxol group (a methylenedioxy-substituted benzene ring), which is known to enhance metabolic stability and bioavailability in pharmaceuticals by resisting oxidative degradation .
A 4-oxo-1,4-dihydropyridine core, a scaffold prevalent in calcium channel blockers (e.g., nifedipine) but here modified with a methyl group at position 2 and a methoxybenzyl ether at position 3.
A 2-methylphenoxy methoxy group linked to the dihydropyridine ring, introducing steric bulk and lipophilicity.
Synthesis likely involves carbodiimide-mediated amide coupling (as seen in analogous compounds ) and regioselective functionalization of the dihydropyridine ring.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-methyl-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-15-5-3-4-6-17(15)13-28-22-11-25(16(2)9-19(22)26)12-23(27)24-18-7-8-20-21(10-18)30-14-29-20/h3-11H,12-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGVEMFMBMFLJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CN(C(=CC2=O)C)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide typically involves multiple steps. One common approach is the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, the compound has been studied for its potential anticancer properties. It modulates microtubule assembly, leading to mitotic blockade and cell apoptosis.
Medicine
Medicinally, the compound is being explored for its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further development.
Industry
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide involves the modulation of microtubule assembly. It suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its potential anticancer applications.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
*Calculated using ChemDraw.
Functional Group Analysis
- Benzodioxol vs. Benzamide/Thiazolidinedione : The 1,3-benzodioxol group in the target compound offers greater metabolic resistance compared to the hydrolytically labile thiazolidinedione in but lacks the hydrogen-bonding capacity of benzamide derivatives.
- Dihydropyridine vs. Benzimidazole : The dihydropyridine core may confer redox activity (via the 4-oxo group), whereas the sulfonyl-benzimidazole in enhances acidity for proton pump targeting.
- Methoxybenzyl Ether vs.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-5-[(2-methylphenyl)methoxy]-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a compound of interest due to its potential biological activities. This article discusses its chemical properties, biological activities, and relevant research findings.
The compound has the following molecular characteristics:
- Molecular Formula : C18H20N2O4
- Molecular Weight : 336.36 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cell proliferation and survival pathways.
- Antioxidant Activity : The presence of the benzodioxole moiety suggests potential antioxidant properties, which could protect cells from oxidative stress.
- Modulation of Enzyme Activity : The compound may interact with various enzymes, altering their activity and influencing metabolic pathways.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties:
- Cell Proliferation Inhibition : In vitro assays showed that the compound effectively inhibited the proliferation of various cancer cell lines at micromolar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MV4-11 (Acute Biphenotypic) | 0.3 |
| MOLM13 (Acute Monocytic) | 1.2 |
| BRAF Mutant Melanoma | 14 - 50 |
Neuroprotective Effects
The compound also displays neuroprotective effects in models of neurodegeneration. It has been reported to reduce neuronal cell death induced by oxidative stress and inflammation.
Case Studies
- Study on Acute Leukemia : In a study involving acute leukemia cell lines (MV4-11 and MOLM13), treatment with the compound resulted in a significant decrease in cell viability, as measured by thymidine uptake assays. The study highlighted the compound's potential as a therapeutic agent against acute leukemias.
- Neuroprotection in Animal Models : Experimental models showed that administration of the compound significantly reduced markers of neuronal damage and improved behavioral outcomes in models of induced neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
